N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, industrial chemistry, and biological research. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a nitrobenzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by further reactions to introduce the nitrobenzene sulfonamide group . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for better control of reaction kinetics and improved scalability . These systems can optimize reaction conditions, such as temperature and flow rates, to achieve high yields within a short reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, benzoic anhydride, and various catalysts such as palladium on carbon (Pd/C) for reduction reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives.
Scientific Research Applications
N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3-Amino-4-methylphenyl)benzamide
- N-(3-Amino-4-methylpentyl)-N’-ethyl-N-methylpentanediamide
- N-(3-Amino-4-methylpentyl)-N-methyl-1-(phenoxyacetyl)-4-piperidinecarboxamide
Uniqueness
N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C13H21N3O4S |
---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
N-(3-amino-4-methylpentyl)-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H21N3O4S/c1-10(2)11(14)8-9-15(3)21(19,20)13-7-5-4-6-12(13)16(17)18/h4-7,10-11H,8-9,14H2,1-3H3 |
InChI Key |
HIALHJHDLOKBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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